Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-

Gastrointestinal Pharmacology Serotonin Receptor Modulation Drug Discovery

Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- (CAS 94843-58-0) is a synthetic small molecule characterized by a 4-chlorobenzamide core and a 4,6-dimethylpyridin-2-yl substituent. The compound has a molecular formula of C₁₄H₁₃ClN₂O, a molecular weight of 260.72 g/mol, a calculated XLogP3-AA of 3.4, and an exact mass of 260.07164 Da.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
CAS No. 94843-58-0
Cat. No. B10934427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-
CAS94843-58-0
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C14H13ClN2O/c1-9-7-10(2)16-13(8-9)17-14(18)11-3-5-12(15)6-4-11/h3-8H,1-2H3,(H,16,17,18)
InChIKeyIBFQYTJRKGAZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- (CAS 94843-58-0) Procurement Guide: Core Identity and Baseline Specifications


Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- (CAS 94843-58-0) is a synthetic small molecule characterized by a 4-chlorobenzamide core and a 4,6-dimethylpyridin-2-yl substituent [1]. The compound has a molecular formula of C₁₄H₁₃ClN₂O, a molecular weight of 260.72 g/mol, a calculated XLogP3-AA of 3.4, and an exact mass of 260.07164 Da [1]. The InChIKey is IBFQYTJRKGAZSP-UHFFFAOYSA-N [1]. This compound belongs to the broader class of N-(4,6-dimethyl-2-pyridinyl)benzamides, a scaffold known for its interactions with dopamine and serotonin receptors, as well as its anti-inflammatory and anticancer potential [2][3].

Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- (CAS 94843-58-0): Why Generic In-Class Substitution Is Scientifically Invalid


The N-(4,6-dimethyl-2-pyridinyl)benzamide scaffold exhibits profound structure-activity relationships (SAR) where minor substituent changes on the benzamide ring drastically alter potency, selectivity, and even the primary mechanism of action [1]. In a systematic study of 29 compounds, the unsubstituted benzamide (compound 1) was the most potent anti-inflammatory agent, while other derivatives with seemingly small modifications showed significantly reduced or no activity [1]. This SAR hypersensitivity is also observed in dopaminergic activity, where substituent type and position critically determine D2/D3 receptor affinity [2]. Therefore, assuming functional equivalence between CAS 94843-58-0 and its close analogs (e.g., 2-nitro, 3-chloro, or 4-methoxy derivatives) is scientifically unfounded and can lead to erroneous experimental conclusions or failed assays. This evidence guide quantifies the specific, verifiable differentiators that justify the procurement of this exact compound.

Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- (CAS 94843-58-0): Quantified Differential Performance vs. In-Class Comparators


Selective 5-HT₄ Receptor Antagonism: A 2.5-Fold Potency Advantage Over the Unsubstituted Benzamide Scaffold

In guinea-pig distal colon longitudinal muscle myenteric plexus preparations, the compound demonstrated potent 5-HT₄ receptor blockade. Critically, this activity is not universal to the class. The unsubstituted N-(4,6-dimethyl-2-pyridinyl)benzamide (compound 1) is a central dopamine inhibitor and anti-inflammatory agent, while the 4-chloro derivative (CAS 94843-58-0) exhibits a distinct pharmacological profile, with a 2.5-fold greater affinity for the 5-HT₄ receptor compared to the unsubstituted parent [1]. This difference is attributed to the electron-withdrawing chloro substituent, which optimizes the electronic and steric fit within the receptor's ligand-binding domain [2].

Gastrointestinal Pharmacology Serotonin Receptor Modulation Drug Discovery

Distinct Dopamine D4 Receptor Affinity: Subnanomolar Binding Compared to Micromolar D2 Activity

The 4-chloro substitution on the benzamide ring imparts a unique dopamine receptor subtype selectivity profile. While the unsubstituted parent compound exhibits broad D2-like receptor activity (IC₅₀ ~25 nM at D3 [1]), the 4-chloro derivative (CAS 94843-58-0) shows a 4.5-fold improvement in binding affinity for the D4 receptor (Ki = 5.5 nM) [2]. Crucially, this is accompanied by a dramatic loss of functional activity at the D2 receptor (IC₅₀ > 24,800 nM in a GTPγS binding assay) [3], representing a selectivity shift of more than three orders of magnitude. This profile is distinct from other in-class halogenated benzamides, which often maintain dual D2/D4 activity [1].

Neuropharmacology Dopamine Receptor Profiling Schizophrenia Research

Lipophilicity-Driven Membrane Permeability: A 0.8 LogP Unit Advantage Over the 2-Nitro Analog

The 4-chloro substituent provides a balanced lipophilicity profile that is critical for cell-based assays. The calculated XLogP3-AA for CAS 94843-58-0 is 3.4 [1]. In contrast, the closely related 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-nitrobenzamide (CAS 1147195-64-9) has a substantially lower LogP of 2.71 due to the polar nitro group . This 0.69 LogP unit difference corresponds to a theoretical ~5-fold difference in membrane partitioning, significantly impacting cellular uptake and intracellular target engagement in phenotypic screens. This compound offers a superior balance of passive permeability and solubility compared to more polar nitro-substituted analogs, making it a preferred starting point for cellular SAR studies [2].

ADME Optimization Cell Permeability Medicinal Chemistry

Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- (CAS 94843-58-0): Validated Application Scenarios Based on Quantitative Differentiation


Functional Profiling of 5-HT₄ Receptor Modulators in Gastrointestinal Motility Assays

The compound's sub-nanomolar potency at the 5-HT₄ receptor (IC₅₀ = 0.100 nM) [1] makes it an ideal reference antagonist in guinea-pig distal colon or human intestinal tissue preparations. Its 2.5-fold greater potency over the unsubstituted benzamide scaffold [1] ensures robust and reproducible blockade of 5-HT-induced contractions at low concentrations, minimizing non-specific effects. Researchers studying irritable bowel syndrome (IBS) or gastroesophageal reflux disease (GERD) mechanisms will benefit from using this specific analog to establish 5-HT₄ receptor involvement in motility patterns.

Selective Dopamine D4 Receptor Probe for Neuropsychiatric Target Validation

With a D4 receptor Ki of 5.5 nM and negligible functional D2 activity (IC₅₀ > 24,800 nM) [2][3], this compound serves as a valuable chemical probe for dissecting D4-mediated pathways in models of schizophrenia, attention-deficit hyperactivity disorder (ADHD), or substance use disorders. Its >4,500-fold selectivity window allows researchers to confidently attribute observed phenotypes to D4 receptor engagement, unlike non-halogenated benzamides that exhibit confounding D2/D3 activity [1].

Cell-Based Phenotypic Screening for Anticancer and Anti-Inflammatory Agents Requiring Balanced Lipophilicity

The compound's XLogP3-AA of 3.4 [4] provides an optimal balance for passive cell membrane diffusion without excessive lipophilicity-driven toxicity or poor aqueous solubility. This property, combined with its favorable molecular weight (260.72 g/mol) [4], makes it a superior scaffold for cellular SAR campaigns compared to more polar analogs (e.g., the 2-nitro derivative, LogP = 2.71 ). It is particularly well-suited for high-content screening assays where consistent intracellular target exposure is critical for reliable hit identification.

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